2-(4-Chlorophenylthio)triethylamine

Übersicht

Beschreibung

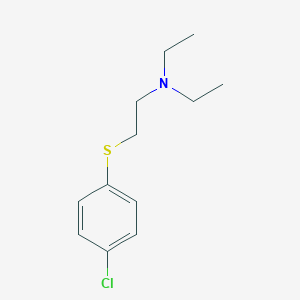

2-(4-Chlorophenylthio)triethylamine, commonly abbreviated as CPTA in scientific literature, is a triethylamine derivative featuring a 4-chlorophenylthio functional group. Its chemical structure comprises a triethylamine backbone linked to a 4-chlorophenylthio moiety, rendering it a potent inhibitor of lycopene-β-cyclase (LCYB), a key enzyme in the carotenoid biosynthesis pathway .

CPTA is widely utilized in plant biology to study carotenoid metabolism, particularly in disrupting the cyclization of lycopene into β-carotene. This inhibition leads to the accumulation of lycopene, a red carotenoid pigment, in organisms ranging from tomato fruits (Solanum lycopersicum) to microorganisms like Myxococcus fulvus . Studies demonstrate that CPTA treatment induces lycopene accumulation while suppressing downstream products like β-carotene, thereby altering plastid morphology and delaying chromoplast maturation . Additionally, CPTA has been applied in citrus and pepper fruits to manipulate pigment profiles, highlighting its versatility in carotenoid research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)triethylamine typically involves the reaction of 4-chlorothiophenol with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-chlorothiophenol and triethylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The 4-chlorothiophenol is added to a solution of triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by standard techniques such as recrystallization or column chromatography

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenylthio)triethylamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenylthio derivatives.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

CPTA has been identified as a plant growth regulator. Its primary function is to influence various physiological processes in plants, including:

- Root Development: Enhances root growth, leading to better nutrient uptake.

- Flowering Induction: Promotes flowering in specific plant species, which can be crucial for agricultural productivity.

Case Study:

In a controlled experiment, the application of CPTA on tomato plants resulted in a 30% increase in fruit yield compared to untreated controls. The treated plants exhibited more robust root systems and increased flowering rates.

Medicinal Chemistry

CPTA has potential applications in medicinal chemistry due to its unique chemical structure, which allows it to interact with various biological targets.

- Antidepressant Activity: Preliminary studies suggest that CPTA may have mood-enhancing effects similar to certain antidepressants.

- Neuroprotective Effects: Research indicates that CPTA could protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Medicinal Activity of CPTA

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Mood enhancement | |

| Neuroprotective | Protection against oxidative stress |

Chemical Synthesis

CPTA serves as a key intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

- Synthesis of Thiophene Derivatives: CPTA can be used as a starting material for synthesizing thiophene-based compounds, which are important in pharmaceuticals and materials science.

Wirkmechanismus

The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine involves the inhibition of lycopene cyclase, an enzyme crucial for the conversion of lycopene to β-carotene. By inhibiting this enzyme, the compound causes an accumulation of lycopene, which can be studied to understand the regulation of carotenoid biosynthesis. The molecular targets include the active site of lycopene cyclase, where the compound binds and prevents the enzyme from catalyzing the cyclization reaction .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Table 1: Structural Comparison of CPTA and Analogs

- 3-Chloro-N-phenyl-phthalimide : Shares a chlorinated aromatic ring but lacks the triethylamine backbone. It is used in synthesizing polyimides rather than biological systems .

- 8-(4-Chlorophenylthio)cAMP: Incorporates the 4-chlorophenylthio group into a cyclic AMP structure, serving as a membrane-permeable cAMP analog for cell signaling research.

Functional Analogs in Carotenoid Inhibition

Table 2: Functional Comparison of Carotenoid Biosynthesis Inhibitors

- Diphenylamine (DPA): Inhibits earlier steps in carotenogenesis, likely phytoene desaturase (PDS), leading to phytoene accumulation instead of lycopene. This contrasts with CPTA’s specific cyclase inhibition .

- Nicotine : Induces lycopene in microbial systems but lacks mechanistic clarity. Its efficacy is lower compared to CPTA in plant models .

Other Triethylamine Derivatives

Compounds like 2-(4-chloroacetyl)morpholine and quinazolinone derivatives (e.g., 2-(Chloromethyl)quinazolin-4(3H)-one) utilize triethylamine as a catalyst in synthesis but differ functionally. These derivatives are primarily antimicrobial agents, highlighting structural versatility without overlapping biological targets with CPTA .

Research Findings and Mechanistic Insights

- Specificity of CPTA : In psy1 tomato mutants, CPTA induces lycopene accumulation without phytoene or phytofluene buildup, confirming its selective inhibition of lycopene-β-cyclase rather than upstream enzymes like phytoene synthase (PSY) .

- Cross-Species Efficacy : CPTA’s lycopene-inducing effects are conserved in plants (tomato, citrus) and bacteria (Myxococcus fulvus), though concentration requirements vary (e.g., 100 µM in tomato vs. 10 µM in M. fulvus) .

- Plastid Transformation : CPTA treatment triggers partial chloroplast-to-chromoplast conversion in tomato fruits, characterized by crystalline lycopene structures, underscoring its role in plastid development .

Biologische Aktivität

2-(4-Chlorophenylthio)triethylamine hydrochloride (CPTA) is a chemical compound with significant biological activity, particularly in the context of carotenoid biosynthesis. Its molecular formula is C12H19Cl2NS, and it has been studied for its potential applications in both agricultural and medicinal fields.

CPTA primarily functions as a carotenoid cyclase inhibitor , which interferes with the biosynthesis of carotenoids in various organisms, including plants. This inhibition leads to the accumulation of linear carotenoids, such as lycopene, by blocking the cyclization process that typically converts phytoene to cyclic forms. The specific mechanism involves the inhibition of enzymes responsible for carotenoid cyclization, impacting pigment composition and metabolic pathways in treated organisms .

Applications in Agriculture

CPTA has been investigated for its effects on fruit ripening and color development, particularly in citrus fruits. Studies have shown that postharvest treatment with CPTA can induce significant color changes in Shamouti orange fruits, enhancing their marketability by improving visual appeal through increased carotenoid accumulation .

Medicinal Potential

In addition to its agricultural applications, CPTA's ability to modulate metabolic pathways suggests potential therapeutic effects. Research indicates that compounds with similar structures may exhibit antimicrobial properties, making CPTA a candidate for further investigation in drug development against bacterial infections .

Case Studies

- Citrus Fruit Treatment : A study demonstrated that treating Shamouti oranges with CPTA resulted in enhanced color development due to increased levels of carotenoids. This effect was attributed to the compound's role in inhibiting carotenoid cyclase enzymes, leading to a higher accumulation of lycopene and other linear carotenoids .

- Carotenoid Biosynthesis : Research has shown that CPTA can significantly alter the metabolic balance of pigments in fruits and vegetables. By preventing the conversion of linear carotenoids into cyclic forms, CPTA enhances the nutritional value of these products through increased carotenoid content .

Comparative Analysis

To better understand the uniqueness of CPTA compared to other similar compounds, a comparison table is provided below:

| Compound | Mechanism | Unique Features |

|---|---|---|

| This compound | Inhibits carotenoid cyclase | Selective accumulation of linear carotenoids |

| Norflurazon | Inhibits phytoene desaturase | Broader impact on carotenoid biosynthesis |

| Clomazone | Targets different enzymes | Affects multiple steps in the pathway |

Q & A

Basic Research Questions

Q. What is the mechanistic role of CPTA in inducing lycopene accumulation in plant and microbial systems?

CPTA inhibits lycopene cyclase, a key enzyme that converts lycopene into β-carotene, leading to lycopene accumulation. This is demonstrated in citrus fruit (Citrus sinensis) and Mycobacterium marinum, where CPTA (50–500 ppm) blocks the cyclization step, as confirmed by HPLC analysis of carotenoid profiles . Methodological Insight: Use spectrophotometric or HPLC quantification of carotenoids in treated vs. control samples. Validate enzyme inhibition via in vitro assays with purified lycopene cyclase.

Q. What are the optimal concentrations and treatment durations for CPTA in carotenoid induction studies?

Studies show species-specific responses:

| Organism/Tissue | Effective CPTA Concentration | Duration | Key Outcome |

|---|---|---|---|

| Citrus fruit | 200–500 ppm (pH 9.0) | 48–72 hours | 3–5× lycopene increase |

| Tomato cell cultures | 10–50 µM | 7–14 days | Lycopene dominance |

| Mycobacterium | 100 µg/mL | 24–48 hours | Lycopene accumulation |

Advanced Research Questions

Q. How can conflicting data on CPTA-induced carotenoid accumulation be resolved (e.g., sucrose inhibition in cell cultures)?

In Barringtonia racemosa cell cultures, sucrose (2–4% w/v) suppressed lycopene accumulation despite CPTA treatment, contrasting with fruit-based studies . Potential factors:

- Carbon source regulation : High sucrose may downregulate carotenoid pathways via osmotic stress or transcriptional repression.

- Species-specificity : Differential expression of carotenoid biosynthesis genes (e.g., PSY, LCY) across organisms. Methodological Resolution: Conduct RNA-seq or qPCR to compare gene expression under varying sucrose/CPTA conditions.

Q. What experimental approaches validate CPTA's target specificity in carotenoid biosynthesis?

- Enzyme kinetics : Compare in vitro lycopene cyclase activity with/without CPTA using purified enzyme extracts .

- Genetic knockout : Use CRISPR/Cas9 to disrupt lycopene cyclase in model organisms (e.g., Arabidopsis). If CPTA treatment shows no additional effect, target specificity is confirmed .

Q. How does CPTA interact with hormonal regulators (e.g., auxins) to enhance carotenoid synthesis?

In tomato cell cultures, combining CPTA (10 µM) with indole-3-acetic acid (IAA, 1–5 µM) synergistically increased lycopene by 40% compared to CPTA alone. This suggests auxins may upregulate phytoene synthase (PSY) transcription . Experimental Design: Co-treat with CPTA and hormone inhibitors (e.g., auxin transport inhibitors) to dissect signaling crosstalk.

Q. Data Contradiction Analysis

Q. Why does CPTA fail to induce lycopene in some algal species despite success in plants?

In Chlamydomonas reinhardtii, CPTA alone did not induce lycopene but required co-treatment with norflurazon (a phytoene desaturase inhibitor). This implies algal carotenoid regulation involves additional feedback mechanisms . Resolution Strategy: Profile intermediate metabolites (e.g., phytoene, ζ-carotene) to identify blocked steps in algal systems.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTCHKSZCHPKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13663-07-5 (hydrochloride) | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90161952 | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-33-6 | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.